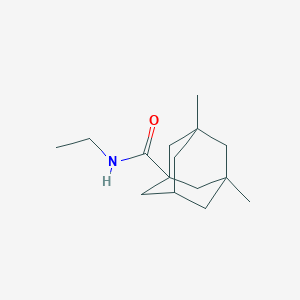![molecular formula C17H24N4O3 B5421661 N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5421661.png)
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as ADMPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mécanisme D'action
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. By modulating the activity of this receptor, this compound can enhance neurotransmitter release and synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance neurotransmitter release, improve synaptic transmission, and increase neuronal excitability. This compound has also been shown to improve cognitive function, including memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has several advantages for use in lab experiments. It is a potent and selective modulator of the alpha7 nicotinic acetylcholine receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One potential direction is the development of more potent and selective modulators of the alpha7 nicotinic acetylcholine receptor. Another direction is the study of the effects of this compound in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the potential use of this compound as a therapeutic agent for these disorders should be further explored.
Méthodes De Synthèse
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-acetyl-4-aminophenylacetic acid. This compound is then reacted with N,N-dimethylpiperazine to obtain this compound.
Applications De Recherche Scientifique
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the field of neuroscience, including the study of neurotransmitter release, synaptic transmission, and the regulation of ion channels. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
4-N-(4-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)18-14-4-6-15(7-5-14)19-16(23)13-8-10-21(11-9-13)17(24)20(2)3/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQABSBQTNPECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421581.png)
![5-(2,4-dichlorophenyl)-3-[2-(2,4-dichlorophenyl)vinyl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5421588.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B5421595.png)

![3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5421604.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5421607.png)
![N~1~,N~1~-dimethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5421614.png)
![6-[({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421622.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5421633.png)
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5421640.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B5421648.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]piperidine](/img/structure/B5421652.png)
![4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5421672.png)
![1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5421685.png)
